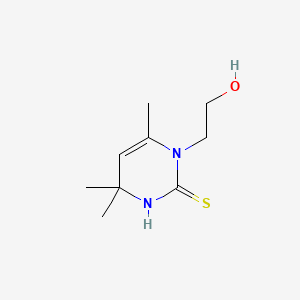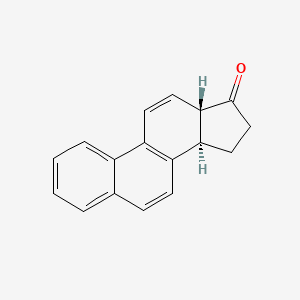
Gona-1,3,5,7,9,11-hexaen-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gona-1,3,5,7,9,11-hexaen-17-one is a chemical compound known for its unique structure and properties. It is a polyunsaturated ketone with a series of alternating double bonds, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5,7,9,11-hexaen-17-one typically involves multiple steps, including the formation of the polyunsaturated backbone and the introduction of the ketone functional group. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo a series of aldol condensations, dehydrogenations, and cyclizations to form the desired compound. Reaction conditions often include the use of strong bases, such as sodium hydroxide, and high temperatures to facilitate the formation of the polyunsaturated system.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products. The final product is typically purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Gona-1,3,5,7,9,11-hexaen-17-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Gona-1,3,5,7,9,11-hexaen-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyunsaturated systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism by which Gona-1,3,5,7,9,11-hexaen-17-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical pathways, potentially affecting cellular functions and signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Estra-1,3,5(10)-trien-17-one: Another polyunsaturated ketone with similar structural features.
13-Ethyl-3-methoxygona-2,5(10)-dien-17-one: A related compound with additional functional groups.
Uniqueness
Gona-1,3,5,7,9,11-hexaen-17-one is unique due to its specific arrangement of double bonds and the presence of the ketone group, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
5836-87-3 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(13S,14R)-13,14,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H14O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-8,15-16H,9-10H2/t15-,16-/m0/s1 |
Clave InChI |
PBRRDBXFEFZRTG-HOTGVXAUSA-N |
SMILES isomérico |
C1CC(=O)[C@@H]2[C@@H]1C3=C(C=C2)C4=CC=CC=C4C=C3 |
SMILES canónico |
C1CC(=O)C2C1C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



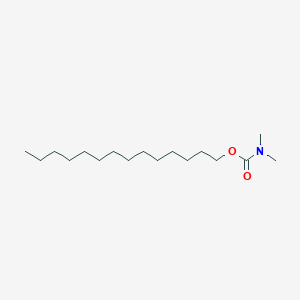
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
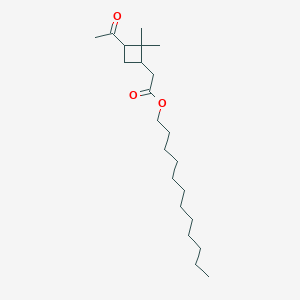
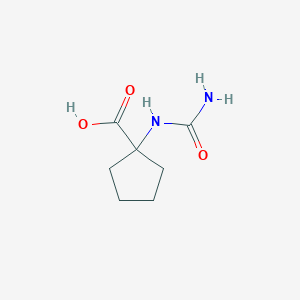


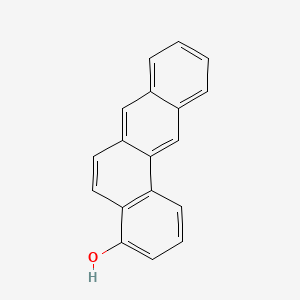
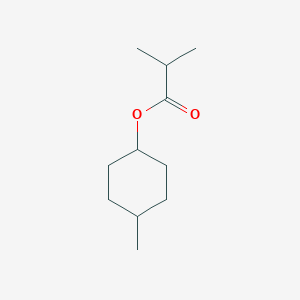

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

